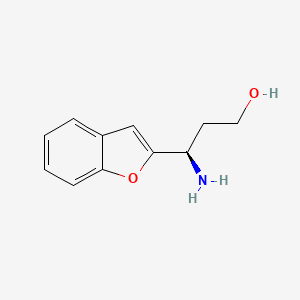
(R)-3-Amino-3-(benzofuran-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-3-(benzofuran-2-yl)propan-1-ol is a chiral compound that features a benzofuran ring attached to a propanol backbone with an amino group at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(benzofuran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a corresponding ketone precursor using chiral catalysts. For example, the reduction of 3-(benzofuran-2-yl)-2-oxopropanoic acid with a chiral reducing agent can yield the desired chiral alcohol.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst under controlled conditions. This method ensures high enantioselectivity and yields.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-3-(benzofuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohol derivatives.
Substitution: Formation of ethers or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-3-(benzofuran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of ®-3-Amino-3-(benzofuran-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The benzofuran ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Amino-3-(benzofuran-2-yl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.
3-Amino-3-(benzofuran-2-yl)propan-1-ol: The racemic mixture containing both enantiomers.
3-(Benzofuran-2-yl)propan-1-ol: Lacks the amino group, resulting in different reactivity and applications.
Uniqueness
®-3-Amino-3-(benzofuran-2-yl)propan-1-ol is unique due to its chiral nature, which imparts specific interactions with biological molecules. This makes it valuable in asymmetric synthesis and drug development, where enantioselectivity is crucial.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(1-benzofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H13NO2/c12-9(5-6-13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2/t9-/m1/s1 |
InChI-Schlüssel |
XSIAFYFUXYHNRQ-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H](CCO)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


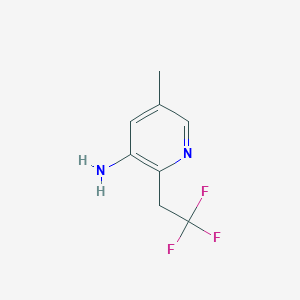
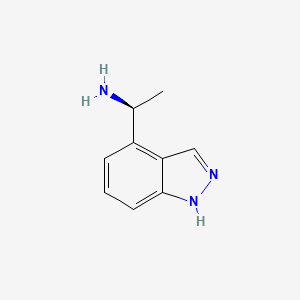
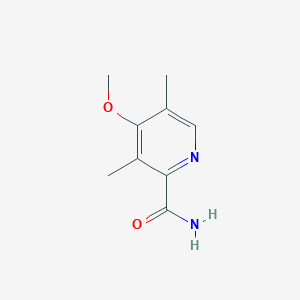
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
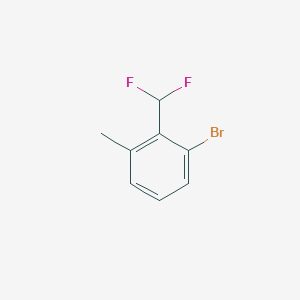
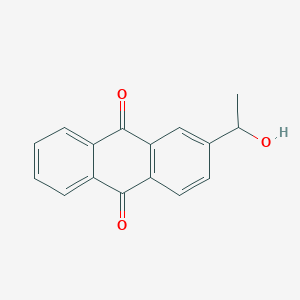
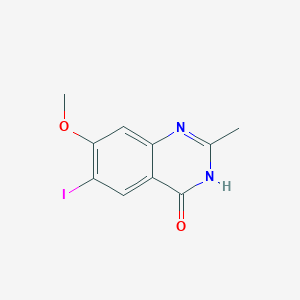
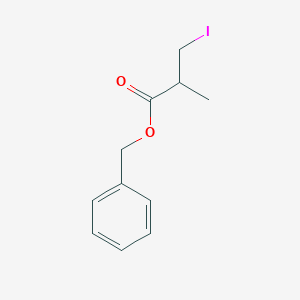
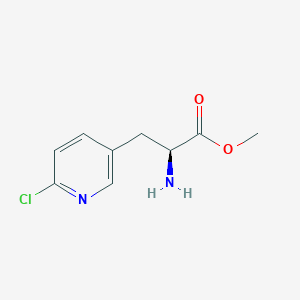
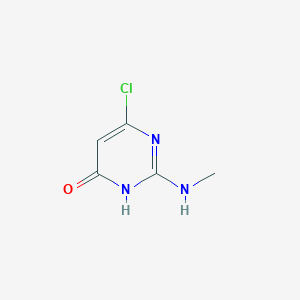
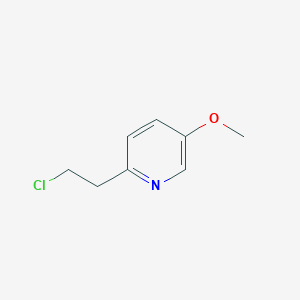
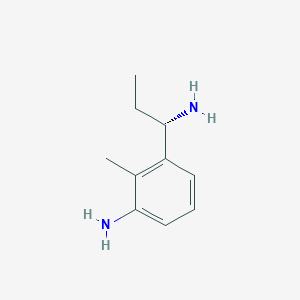
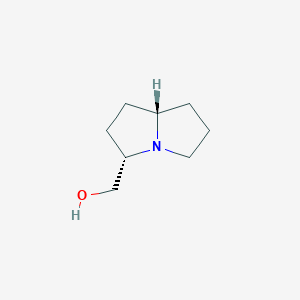
![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)
